REACTION_CXSMILES
|
[O-:1][S:2]([O-:4])=[O:3].[Na+].[Na+].[Cl:7][C:8]1[CH:9]=[CH:10][C:11](F)=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1.Cl>CCO.O>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([S:2]([OH:4])(=[O:1])=[O:3])=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with brine solution (12 ml)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in ice bath
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.54 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |